Cancer‑Cell‑Selective Cytotoxicity: HMS Outperforms Tubulin‑Binding Comparators in Therapeutic Window
In a systematic cytotoxicity screen across two cancerous (HeLa, U87) and two normal (EUFA30, HEK293) cell lines, (E)-3,3′,4,4′,5,5′-hexamethoxystilbene (compound 6) was identified as one of the three most active compounds out of nine stilbene/oxepine derivatives tested [1]. Critically, unlike the top tubulin binder 9‑nitrobenzo[b]naphtho[1,2‑f]oxepine (compound 4), which exhibited stronger tubulin interaction than colchicine but zero selectivity between cancer and normal cells, HMS (6) together with 4‑hydroxy‑2′,4′‑dinitrostilbene (8) demonstrated measurable selectivity, interacting more weakly with tubulin relative to colchicine while preferentially inhibiting cancer cell viability [1]. This selectivity profile was confirmed by flow cytometry and molecular docking studies to the colchicine binding site of tubulin (PDB crystal structure) [1]. Although exact IC₅₀ values were not publicly tabulated, the qualitative selectivity ranking (most active AND cancer‑selective) constitutes a key differentiation dimension for procurement.
| Evidence Dimension | Cancer cell selectivity versus normal cells (HeLa & U87 vs. EUFA30 & HEK293) |
|---|---|
| Target Compound Data | HMS (6): ranked among the three most active compounds; demonstrated selectivity towards cancerous versus normal cell lines |
| Comparator Or Baseline | 9‑nitrobenzo[b]naphtho[1,2‑f]oxepine (4): most potent tubulin binder but non‑selective; colchicine: strong tubulin binder but non‑selective |
| Quantified Difference | HMS exhibits cancer‑cell selectivity while maintaining tubulin binding, whereas comparator (4) shows no selectivity despite stronger tubulin engagement |
| Conditions | HeLa and U87 cancer cell lines; EUFA30 and HEK293 normal cell lines; tubulin docking to colchicine binding site (PDB) |
Why This Matters
For anticancer research programs targeting tubulin, HMS offers a unique selectivity window that avoids the normal‑cell toxicity plaguing colchicine‑site binders like compound 4, directly influencing procurement for in vivo tumor models.
- [1] Garbicz, D., et al. (2020). The stilbene and dibenzo[b,f]oxepine derivatives as anticancer compounds. Biomedicine & Pharmacotherapy, 123, 109781. View Source
